2-Furancarboxamide, 5-amino-4-chloro-
Description
2-Furancarboxamide, 5-amino-4-chloro- is a substituted furan derivative featuring a carboxamide functional group at the 2-position of the furan ring, with amino and chlorine substituents at the 5- and 4-positions, respectively. The amino group at position 5 introduces polarity, likely enhancing solubility compared to non-polar substituents, while the 4-chloro group may influence steric and electronic interactions. Such substitutions are critical in medicinal chemistry for optimizing drug-like properties, as seen in related compounds targeting enzymes or receptors .
Properties
CAS No. |
826991-37-1 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-amino-4-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-1-3(4(7)9)10-5(2)8/h1H,8H2,(H2,7,9) |
InChI Key |
ZXNDNLFRWZSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Cl)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-amino-4-chloro- typically involves the reaction of 5-amino-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carboxamide. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-amino-4-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives with the chlorine atom replaced by an amine group.
Substitution: Hydroxyl or alkoxy derivatives of the furan ring.
Scientific Research Applications
2-Furancarboxamide, 5-amino-4-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro- involves its interaction with specific molecular targets. The amino and chlorine substituents on the furan ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Polarity: The 5-amino group in the target compound likely reduces logP compared to GSK 2141795 (chloro substituents) and N-(3-chlorophenyl)-2-furancarboxamide, enhancing aqueous solubility .
- Biological Activity : Chloro and heterocyclic substituents (e.g., pyrazole in GSK 2141795) are associated with kinase inhibition, while bulky amide groups (e.g., in furanylfentanyl) correlate with receptor binding .
- Functional Group Impact : Carboxylic acid derivatives (e.g., 5-chlorofuran-2-carboxylic acid) exhibit distinct acidity and solubility profiles compared to carboxamides .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The logP of N-(3-chlorophenyl)-2-furancarboxamide (3.185) suggests moderate lipophilicity, which may differ for the target compound due to the polar amino group .
- Synthetic Methods : Analogous compounds (e.g., phenyl carbamates in ) are synthesized via coupling reactions and characterized using HPLC for lipophilicity determination, a method applicable to the target compound .
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